REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[O:10][CH3:11].C([Li])CCC.C([O:20][B:21](C(C)C)[O:22]C(C)C)(C)C.Cl>C1(C)C=CC=CC=1.O1CCCC1.CCCCCC.O.C(OCC)(=O)C>[Cl:8][C:6]1[C:5]([F:9])=[CH:4][C:3]([O:10][CH3:11])=[C:2]([B:21]([OH:22])[OH:20])[CH:7]=1
|
Name
|
|
Quantity
|
239 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)Cl)F)OC
|
Name
|
|
Quantity
|
750 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
Triisopropyl boronic acid
|
Quantity
|
277 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
at −40° C., and then the reaction mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
warmed to −20° C. over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
After the reaction mixture was stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)B(O)O)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |